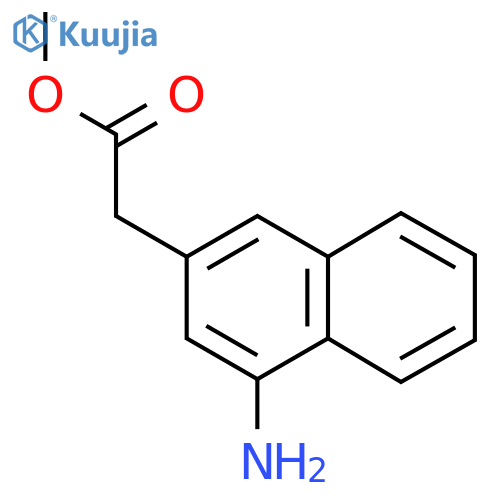Cas no 1261470-62-5 (Methyl 1-aminonaphthalene-3-acetate)

1261470-62-5 structure
商品名:Methyl 1-aminonaphthalene-3-acetate
CAS番号:1261470-62-5
MF:C13H13NO2
メガワット:215.247823476791
CID:4935520
Methyl 1-aminonaphthalene-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 1-aminonaphthalene-3-acetate
-
- インチ: 1S/C13H13NO2/c1-16-13(15)8-9-6-10-4-2-3-5-11(10)12(14)7-9/h2-7H,8,14H2,1H3
- InChIKey: JUHFTGDCGNNFNW-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1C=C(C2C=CC=CC=2C=1)N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 52.3
Methyl 1-aminonaphthalene-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219002692-500mg |
Methyl 1-aminonaphthalene-3-acetate |
1261470-62-5 | 98% | 500mg |
$1078.00 | 2023-09-03 | |
| Alichem | A219002692-250mg |
Methyl 1-aminonaphthalene-3-acetate |
1261470-62-5 | 98% | 250mg |
$693.60 | 2023-09-03 | |
| Alichem | A219002692-1g |
Methyl 1-aminonaphthalene-3-acetate |
1261470-62-5 | 98% | 1g |
$1819.80 | 2023-09-03 |
Methyl 1-aminonaphthalene-3-acetate 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
1261470-62-5 (Methyl 1-aminonaphthalene-3-acetate) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬